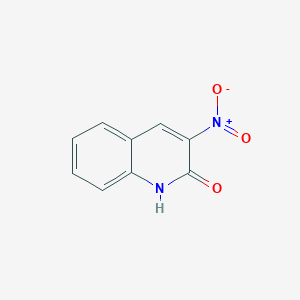

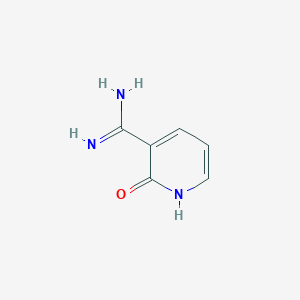

2-Oxo-1,2-dihydropyridine-3-carboximidamide

描述

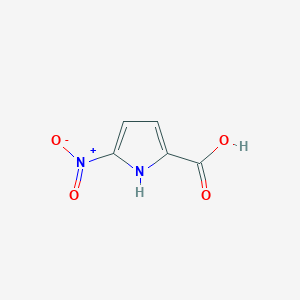

2-Oxo-1,2-dihydropyridine-3-carboximidamide is a compound that can be synthesized through various chemical reactions and possesses interesting properties, including fluorescence. It is a structural motif that can be found in a range of heterocyclic compounds, which are often explored for their potential applications in medicinal chemistry and material sciences.

Synthesis Analysis

The synthesis of related compounds, such as 2,3-disubstituted pyrrolidines and piperidines, involves a one-pot oxidative decarboxylation-beta-iodination of amino acids, which can lead to the formation of structures that are precursors to compounds like this compound . Additionally, a non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of water can result in fluorescent 2-oxo-1,2-dihydropyridine derivatives . Moreover, novel (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives have been synthesized through a sequential aza-Wittig/cycloaddition/ring-transformation mechanism .

Molecular Structure Analysis

The molecular structure of related 2-oxo-1,2-dihydropyridine compounds has been studied using density functional theory (DFT), revealing that the six-member ring adopts a boat conformation with a pseudo-axial orientation of the C4-substituent . X-ray diffraction studies have also been conducted on similar heterocyclic compounds to determine their crystal structures and bonding characteristics .

Chemical Reactions Analysis

The chemical behavior of 2-oxo-1,2-dihydropyridine derivatives includes reactions such as dehydrogenation, which has been investigated under thermal and sono-thermal conditions, indicating that the nature of substituents on the heterocyclic ring influences the rate of reaction . Additionally, the prototropic equilibrium between related dihydropyridinium chloride and aminopyridinium propionate hydrochloride has been studied, showing the existence of two conformers in the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxo-1,2-dihydropyridine derivatives are diverse. For instance, the fluorescence properties and quantum yield of these compounds have been investigated, indicating their potential use in materials with luminescent properties . The crystal packing of related compounds is often stabilized by hydrogen bonds, which can influence their solid-state properties . The thermochemical analysis of tetrahydropyrimidin derivatives and their oxidized forms suggests that the oxidation reaction is endothermic .

作用机制

Target of Action

The primary target of 2-Oxo-1,2-dihydropyridine-3-carboximidamide is the Phosphoinositide-dependent kinase (PDK1) . PDK1 is a key regulator of cell survival and metabolism, and its dysregulation is manifested in several human pathologies including cancers and neurodegenerative diseases .

Mode of Action

This compound acts as an inhibitor and/or modulator of PDK1 . By inhibiting PDK1, it disrupts the PI3K/PDK1/Akt signaling axis, which is centrally involved in the inhibition of apoptosis and stimulation of cell proliferation .

Biochemical Pathways

The compound affects the PI3K/PDK1/Akt signaling pathway . This pathway plays a crucial role in cell survival and metabolism. The inhibition of PDK1 by this compound leads to a disruption in this pathway, potentially leading to increased apoptosis and decreased cell proliferation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PDK1. This can lead to increased apoptosis and decreased cell proliferation, potentially making it useful in the treatment of diseases such as cancer and neurodegenerative disorders .

属性

IUPAC Name |

2-oxo-1H-pyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5(8)4-2-1-3-9-6(4)10/h1-3H,(H3,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTKIXAQVKCAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)

![N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine](/img/structure/B3023374.png)

![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)

![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)